molecular formula C7H16Cl2N2O2 B13578982 rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride

rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride

Cat. No.: B13578982
M. Wt: 231.12 g/mol
InChI Key: XYRVNFGHWPNPCA-USPAICOZSA-N
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Description

rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and molecular structure, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and dihaloalkanes.

    Introduction of the carboxylate group: This step often involves esterification or amidation reactions.

    Formation of the dihydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce carboxylic acids, ketones, or aldehydes.

    Reduction: May produce alcohols or amines.

    Substitution: May produce halogenated compounds or other substituted derivatives.

Scientific Research Applications

rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Modulating their activity and influencing cellular responses.

    Inhibiting enzymes: Affecting metabolic pathways and biochemical reactions.

    Interacting with nucleic acids: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    rac-Methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride: Known for its versatility and reactivity.

    rac-Methyl (2R,5R)-5-methyloxolane-2-carboxylate: Noted for its unique chemical properties and applications.

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl (2S,5S)-5-methylpiperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-5-3-9-6(4-8-5)7(10)11-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1

InChI Key

XYRVNFGHWPNPCA-USPAICOZSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1)C(=O)OC.Cl.Cl

Canonical SMILES

CC1CNC(CN1)C(=O)OC.Cl.Cl

Origin of Product

United States

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